molecular formula C6H14ClNO2 B13569242 (3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride CAS No. 2803755-80-6

(3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride

Cat. No.: B13569242
CAS No.: 2803755-80-6
M. Wt: 167.63 g/mol
InChI Key: KNMOZBOMDXHCKW-IBTYICNHSA-N
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Description

(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxymethyl Group: This step involves the addition of a methoxymethyl group to the pyrrolidine ring, often using methoxymethyl chloride as a reagent.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a similar ring structure.

    (S)-Pyrrolidin-3-ol: A chiral compound with a hydroxyl group on the pyrrolidine ring.

    ®-5-Methoxymethylpyrrolidine: A chiral compound with a methoxymethyl group on the pyrrolidine ring.

Uniqueness

(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

2803755-80-6

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

KNMOZBOMDXHCKW-IBTYICNHSA-N

Isomeric SMILES

COC[C@H]1C[C@@H](CN1)O.Cl

Canonical SMILES

COCC1CC(CN1)O.Cl

Origin of Product

United States

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